6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The structure incorporates a piperidine ring linked to a cyclopropylpyrimidinyloxy methyl group, which may enhance metabolic stability and binding affinity compared to simpler analogs.
Properties
IUPAC Name |
6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-14(1)15-9-18(20-11-19-15)26-10-13-5-7-24(8-6-13)17-4-3-16-22-21-12-25(16)23-17/h3-4,9,11-14H,1-2,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQOMGBKQPSPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates multiple functional groups, which may interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features:
- Cyclopropylpyrimidine moiety
- Piperidine ring
- Triazolo-pyridazine structure
This unique architecture suggests a diverse range of interactions with biological systems, potentially leading to various pharmacological effects.
Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can inhibit c-Met kinase activity, which is crucial in cancer cell proliferation.
In a study evaluating similar compounds:
- Compound 12e exhibited IC50 values of 1.06 ± 0.16 µM against A549 (lung cancer), 1.23 ± 0.18 µM against MCF-7 (breast cancer), and 2.73 ± 0.33 µM against HeLa (cervical cancer) cell lines .
- The mechanism involves binding to the ATP-binding site of c-Met kinase, suggesting that the compound could serve as a lead for developing targeted cancer therapies.
Antimalarial Activity
Another aspect of the biological activity includes potential antimalarial effects. Piperidine derivatives have been shown to possess antimalarial properties, which could be relevant for the compound .
The proposed mechanism involves:
- Enzyme Inhibition: The compound likely inhibits specific kinases such as c-Met, affecting downstream signaling pathways involved in cell growth and survival.
- Apoptosis Induction: The ability to induce apoptosis in cancer cells has been observed, particularly through late apoptosis mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 1.06 ± 0.16 | |
| Anticancer | MCF-7 (Breast) | 1.23 ± 0.18 | |
| Anticancer | HeLa (Cervical) | 2.73 ± 0.33 | |
| Antimalarial | Malaria Parasite | TBD |
Case Studies
In one notable case study involving similar triazolo-pyridazine derivatives:
- The synthesized compounds were tested for cytotoxicity using the MTT assay against various cancer cell lines.
- Results indicated that modifications to the piperidine and pyrimidine moieties significantly influenced their cytotoxic profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The triazolo[4,3-b]pyridazine scaffold is widely explored due to its diverse biological activities. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
The target compound’s cyclopropylpyrimidine and piperidine moieties may similarly enhance kinase binding or metabolic stability . Antimicrobial triazolo[4,3-b]pyridazines (e.g., 6b, 7b in ) rely on electron-withdrawing aryl groups (e.g., 4’-chlorophenyl) for activity against E. coli and C. albicans.
Synthetic Pathways: Many analogs are synthesized via cyclization of hydrazine intermediates (e.g., reaction of hydrazino-pyridazines with aroyl chlorides ). The target compound’s piperidine and pyrimidine-ether linkages likely require multi-step functionalization, similar to vebreltinib’s synthesis .
Pharmacokinetic Considerations :
- The cyclopropyl group in both the target compound and vebreltinib may reduce cytochrome P450-mediated metabolism, improving half-life . In contrast, pyrrolidine or trifluoromethyl substituents (as in ) could enhance lipophilicity but increase toxicity risks.
Research Findings and Data Tables
Antimicrobial Activity of Selected Triazolo[4,3-b]pyridazines
| Compound | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
|---|---|---|
| 6b | S. aureus: 12.5, E. coli: 25 | C. albicans: 50, C. neoformans: >100 |
| 7b | M. luteus: 6.25, K. pneumoniae: 12.5 | C. albicans: 25, C. neoformans: 50 |
| 9b | E. coli: 25, S. aureus: 12.5 | C. neoformans: 25 |
| Ampicillin | S. aureus: 6.25, E. coli: 12.5 | – |
| Fluconazole | – | C. albicans: 2, C. neoformans: 4 |
Kinase Inhibitor Profile of Vebreltinib
| Target Kinase | IC₅₀ (nM) | Therapeutic Application |
|---|---|---|
| MET/ALK/ROS1 | <10 | Non-small cell lung cancer (NSCLC) |
| Selectivity Ratio | >100-fold | Reduced off-target toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
